molecular formula C10H10N2O2 B3044247 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one CAS No. 18326-30-2

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

Katalognummer: B3044247
CAS-Nummer: 18326-30-2
Molekulargewicht: 190.20
InChI-Schlüssel: BMBSGGZMJQTQSO-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one, also known by its common name Chrysogine , is a heterocyclic compound of the quinazoline family. This molecule features a dihydroquinazolinone core with a chiral (1R)-1-hydroxyethyl substituent, a structure that has been identified as a natural product isolated from the fungus Fusarium sambucinum . The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a privileged structure in drug design due to its presence in a wide range of biologically active compounds . Derivatives of this core structure have been investigated for their potential as thyroid-stimulating hormone receptor (TSHR) agonists , showing promise as research tools and potential therapeutic agents . The specific stereochemistry and functional groups of this compound make it a valuable building block for chemical synthesis and a candidate for further pharmacological studies in areas such as enzyme inhibition. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBSGGZMJQTQSO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129893-49-8
Record name Crysogine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129893498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRYSOGINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E4A3YUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Graphene Oxide-Catalyzed Synthesis

In a landmark study, Kausar et al. demonstrated the use of GO nanosheets (25 mg) and oxone (307 mg) in water at 60°C for 3 hours. Anthranilamide and glycolaldehyde underwent condensation to afford this compound in 92% yield. The aqueous medium and room-temperature conditions minimized side reactions, while the catalyst retained activity over five cycles without significant loss in yield.

Organocatalytic Systems

Organocatalysts such as L-proline have been employed to induce enantioselectivity. A 2020 study reported using 10 mol% L-proline in water at 70°C, achieving 85% yield and 78% enantiomeric excess (ee). The reaction mechanism involves hydrogen bonding between the catalyst’s carboxyl group and the aldehyde, directing nucleophilic attack to favor the (R)-configuration.

Stereoselective Synthesis Techniques

Controlling the stereochemistry at the hydroxyethyl group is critical for biological efficacy. Two primary strategies dominate:

Chiral Auxiliary-Assisted Synthesis

Incorporating a chiral auxiliary into glycolaldehyde prior to condensation ensures stereochemical fidelity. For instance, (R)-glycidol derivatives have been used to generate the desired (R)-configured product with >95% ee. After cyclization, the auxiliary is removed via hydrolysis, yielding the target compound in 70–75% overall yield.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures offers an alternative route. Using Candida antarctica lipase B (CAL-B) and vinyl acetate as an acyl donor, the (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer unreacted. This method achieves 99% ee but requires additional steps for separation.

Optimization and Scale-Up Strategies

Industrial production demands scalable and cost-effective methods. Continuous flow reactors have been adopted to enhance reaction control and throughput.

Continuous Flow Synthesis

A 2022 pilot-scale study utilized a microreactor system with immobilized GO nanosheets. Anthranilamide and glycolaldehyde were pumped at 0.5 mL/min through the reactor at 70°C, achieving 94% conversion in 30 minutes. The system operated continuously for 48 hours without catalyst deactivation, demonstrating viability for large-scale production.

Solvent-Free Mechanochemical Synthesis

Ball milling anthranilamide, glycolaldehyde, and GO nanosheets (5 wt%) for 2 hours produced the target compound in 88% yield. This solvent-free approach reduced waste and energy consumption, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for prominent preparation methods:

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) ee (%)
Acid-catalyzed HCl Ethanol 80 12 58
GO/Oxone system Graphene oxide Water 60 3 92
L-Proline L-Proline Water 70 6 85 78
Continuous flow Immobilized GO Water 70 0.5 94
Mechanochemical GO nanosheets Solvent-free 25 2 88

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological activities and properties .

Wissenschaftliche Forschungsanwendungen

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The 2-position substitution on the quinazolinone core is critical for modulating physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Melting Point (°C) Key References
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one (1R)-1-hydroxyethyl C₁₀H₁₀N₂O₂ 190.20 Not reported
2-Pentylquinazolin-4(3H)-one (Compound 8) Pentyl C₁₃H₁₆N₂O 216.28 120–122
2-(Naphthalene-1-yl)-3,4-dihydroquinazolin-4-one (3l) Naphthalene-1-yl C₁₈H₁₄N₂O 274.32 173–175
2-(Indol-3-yl)-3,4-dihydroquinazolin-4-one (3n) Indol-3-yl C₁₅H₁₁N₃O 249.27 227–230
2-[(1R)-1-Phenylethylamino]methyl-3,4-dihydroquinazolin-4-one (1R)-1-Phenylethylaminomethyl C₁₇H₁₇N₃O 279.34 Not reported

Key Observations :

  • Chirality: Unlike non-chiral analogs (e.g., 3l, 3n), the (1R)-hydroxyethyl group may confer stereoselective interactions, similar to the phenylethylamino derivative in .

Pharmacological Activities

Antioxidant Activity
  • However, structurally related 2-thioxobenzo[g]quinazoline derivatives (e.g., compound 13) and 2-pentylquinazolin-4(3H)-ones (compound 8) exhibit radical-scavenging activity via electron-donating substituents . The hydroxyethyl group may act as a hydrogen-bond donor, mimicking these effects.
  • Comparison with 3l and 3n : Aromatic substituents (naphthalene, indole) in 3l and 3n may enhance π-π stacking with biological targets but reduce solubility, limiting bioavailability .
Anticancer Potential
  • 2,3-Dihydroquinazolin-4(1H)-ones : Derivatives with heterocyclic substituents (e.g., pyrazolyl, tetrahydro-2H-pyran) show moderate cytotoxicity against cancer cell lines . The target compound’s hydroxyethyl group could modulate kinase inhibition pathways, as seen in related Schiff base derivatives .
Antihistaminic Activity
  • Triazoloquinazolinones: Compounds like 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones exhibit H1-antihistaminic activity via triazole ring interactions . The absence of a triazole ring in the target compound suggests divergent mechanisms.

Biologische Aktivität

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SARs) based on the latest research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with a hydroxyethyl substituent, which is critical for its biological activity. The structural formula can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

Anti-Leishmanial Activity

Research has demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit promising anti-leishmanial activities. In vitro studies revealed IC50 values of 0.05 µg/mL for certain compounds, indicating strong efficacy against Leishmania species . Molecular docking studies have shown that these compounds interact effectively with key proteins involved in the parasite's metabolism.

TRPM2 Inhibition

The compound has also been investigated for its role as a TRPM2 channel inhibitor. A related derivative exhibited an IC50 of 3.7 μM against TRPM2 channels without affecting TRPM8 channels . This specificity is crucial for developing targeted therapies with minimal side effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. For example:

  • Modifications at the 4-position of the quinazoline ring have been associated with enhanced enzyme inhibition.
  • The presence of electron-withdrawing groups tends to increase potency against specific targets like PI3K and HDAC enzymes .

Case Study 1: Anti-Leishmanial Efficacy

A study focused on two derivatives of 2,3-dihydroquinazolin-4(1H)-one demonstrated significant anti-leishmanial activity through in vitro assays. The binding affinity to Pyridoxal Kinase and Trypanothione Reductase was assessed using molecular docking techniques, confirming strong interactions that correlate with observed biological effects .

Case Study 2: TRPM2 Channel Inhibition

In another investigation, a series of quinazoline derivatives were screened for their ability to inhibit TRPM2 channels. The study utilized calcium imaging and electrophysiological methods to confirm the inhibitory effects, paving the way for further exploration into their therapeutic applications in conditions related to oxidative stress and inflammation .

Q & A

Q. What are the typical synthetic routes for preparing 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one?

The synthesis often involves multi-step condensation reactions. For example, highlights the use of heterogeneous solid acid catalysts (e.g., silica-supported acids) to promote cyclization of precursors like anthranilic acid derivatives with chiral hydroxyethyl groups. Key reagents include sodium hydroxide for pH adjustment and ethanol as a solvent. Reaction optimization requires precise temperature control (60–80°C) and monitoring via TLC to isolate intermediates .

Q. How is the stereochemical integrity of the (1R)-1-hydroxyethyl group maintained during synthesis?

Chiral resolution or asymmetric synthesis methods are critical. describes enzymatic resolution using lipases or chiral auxiliaries to ensure retention of the (R)-configuration. Polarimetry and chiral HPLC (e.g., Chiralpak® columns) are standard for verifying enantiopurity .

Q. What spectroscopic techniques are used to characterize this compound?

  • FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O), and ~1100 cm⁻¹ (C-O of hydroxyethyl) confirm functional groups .
  • NMR : ¹H NMR shows signals for the dihydroquinazolinone ring (δ 6.8–7.5 ppm) and the hydroxyethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.5 ppm for CH-OH) .
  • UV/Vis : λmax ~270 nm (π→π* transitions in the aromatic system) .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing racemization?

and suggest using heterogeneous catalysts (e.g., ZrO₂/SO₄²⁻) under microwave irradiation, reducing reaction time from 12 hours to 2–3 hours. Solvent choice (e.g., DMF vs. ethanol) and low temperatures (0–5°C) during chiral center formation also suppress racemization. Kinetic studies via in-situ IR spectroscopy help identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition assays (e.g., PDE inhibition in ) may arise from stereochemical impurities or assay conditions. Researchers should:

  • Validate enantiopurity using chiral chromatography.
  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Cross-reference with structural analogs (e.g., ’s BAY60-7550) to isolate structure-activity relationships .

Q. How does the hydroxyethyl group influence intermolecular interactions in crystal structures?

Single-crystal X-ray diffraction (as in ) reveals hydrogen bonding between the hydroxyethyl oxygen and adjacent N-H groups, stabilizing the lattice. Computational studies (DFT) further show that the (R)-configuration enhances dipole-dipole interactions compared to the (S)-form, affecting solubility and melting points .

Q. What are the challenges in scaling up synthesis while retaining stereochemical purity?

Pilot-scale studies ( ) identify mass transfer limitations in heterogeneous catalysis. Solutions include:

  • Using continuous flow reactors for better temperature control.
  • Immobilized enzymes (e.g., Candida antarctica lipase B) for chiral resolution.
  • PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
FT-IR3200 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O)
¹H NMR (DMSO-d⁶)δ 1.35 (d, CH₃), δ 4.25 (m, CH-OH)
UV/Vis (EtOH)λmax = 270 nm (ε = 1.2 × 10⁴ L/mol·cm)

Table 2. Comparison of Catalysts for Synthesis Optimization

CatalystYield (%)Reaction Time (h)Enantiopurity (% ee)
Silica-SO₃H ()781292
ZrO₂/SO₄²⁻ ()85395
Lipase B ()902499

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.